2-((2-Amino-4-bromophenyl)amino)ethanol
Overview
Description
2-((2-Amino-4-bromophenyl)amino)ethanol is a chemical compound characterized by its bromine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Amino-4-bromophenyl)amino)ethanol typically involves the reaction of 2-amino-4-bromophenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the ethylene oxide.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-((2-Amino-4-bromophenyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide, often under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced bromine content.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-((2-Amino-4-bromophenyl)amino)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-((2-Amino-4-bromophenyl)amino)ethanol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Amino-4-bromophenol: Lacks the ethanol group.
4-Bromophenylamine: Lacks the amino group on the benzene ring.
2-Aminoethanol: Lacks the bromine atom.
Uniqueness: 2-((2-Amino-4-bromophenyl)amino)ethanol is unique due to the presence of both bromine and amino groups on the phenyl ring, as well as the ethanol group. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(2-amino-4-bromoanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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